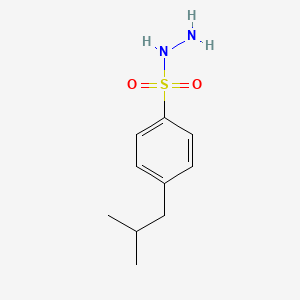

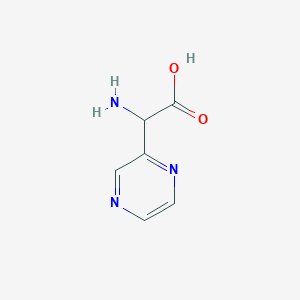

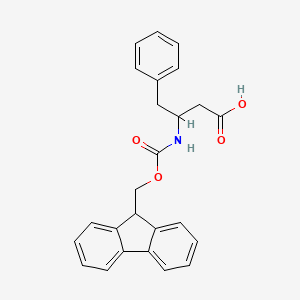

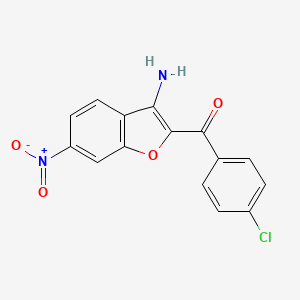

![molecular formula C11H15N3O4S B1335358 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine CAS No. 610275-77-9](/img/structure/B1335358.png)

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine

Overview

Description

The compound "1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antimicrobial properties and are often explored for their binding modes with various proteins, such as DNA Gyrase A and N-myristoyltransferase, which are targets for antibacterial and antifungal activities . The molecular structure of piperazine derivatives can significantly influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods demonstrate the versatility of piperazine chemistry, allowing for the introduction of various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal structure of 2-(4-(4-nitrophenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde (4b) shows that the piperazine ring adopts a chair conformation, and the aldehyde group is twisted with respect to the quinoline group due to the bulky substituents . The chair conformation is also observed in other derivatives, such as in the compound with a "perfect chair" conformation of the piperazine ring . The geometry around the sulfur atom in 1-benzhydryl-4-methanesulfonyl-piperazine is distorted tetrahedral, which could influence its reactivity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The reactivity of these compounds can be tailored by modifying the substituents on the piperazine ring, as seen in the synthesis of different derivatives for testing against diseases like schistosomiasis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like nitro, methyl, and sulfonyl groups can affect the compound's solubility, melting point, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonds and C-H...π interactions, contribute to the solid-state properties of these compounds . These properties are essential for the development of piperazine-based pharmaceuticals, as they determine the compound's behavior in biological systems and its suitability for drug formulation.

Scientific Research Applications

Antibacterial Activities

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine and its derivatives have shown potential in antibacterial applications. For example, Wu Qi (2014) synthesized derivatives of piperazine and found that some exhibited antibacterial activities against various pathogens like G.zeae, C.mandshurica, and F.oxysporum. These findings highlight the compound's role in developing new antibacterial agents (Wu Qi, 2014).

Supramolecular Framework Analysis

Research by M. Prabhuswamy et al. (2017) analyzed the supramolecular framework of a closely related molecule, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate. Their study provided insights into the stabilization of molecular structures through hydrogen bond interactions, which can be essential in designing and synthesizing novel compounds (M. Prabhuswamy et al., 2017).

Role in Drug Metabolism Studies

The compound has been used to understand drug metabolism. In a study by W. Kline, S. Kusma, and B. Matuszewski (1999), an automated pre-column chemical derivatization and high-performance liquid chromatography method was developed to determine the levels of a structurally similar compound, L-368,899, in human plasma. This research is significant for drug development and pharmacokinetics (W. Kline et al., 1999).

Cytochrome P450 and Other Enzymes Involvement

The metabolism of Lu AA21004, a novel antidepressant structurally related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine, was studied by Mette G. Hvenegaard et al. (2012). This research helps in understanding the enzyme kinetics and metabolic pathways involved in drug metabolism, which is crucial for drug safety and efficacy (Mette G. Hvenegaard et al., 2012).

Antiplasmodial Activity

Research on piperazine sulfonamides, closely related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine, has shown activity against Plasmodium falciparum. A study by D. Martyn et al. (2010) identified the structural features of these compounds that contribute to their antiplasmodial activity, which is valuable for malaria drug development (D. Martyn et al., 2010).

Anti-TMV and Antimicrobial Activities

The compound's derivatives have been evaluated for their antiviral and antimicrobial activities. For instance, R. C. Krishna Reddy et al. (2013) synthesized new derivatives and found that some exhibited promising activities against Tobacco mosaic virus (TMV) and various microbial strains (R. C. Krishna Reddy et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1-(4-methylsulfonyl-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-19(17,18)9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZGGQKQOOFWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404727 | |

| Record name | 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine | |

CAS RN |

610275-77-9 | |

| Record name | 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

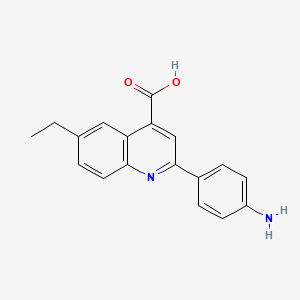

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)